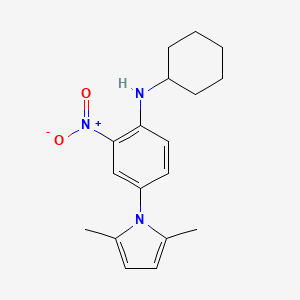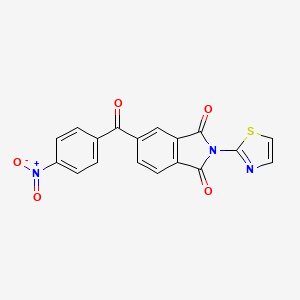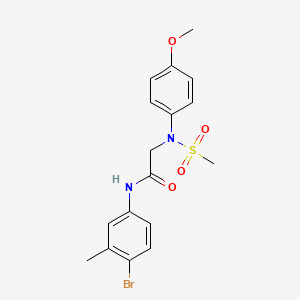
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline, also known as CDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine and biotechnology. CDPA is a nitroaniline derivative that exhibits anti-inflammatory and anti-cancer properties.
作用機序
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is also soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). However, N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has some limitations for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a highly toxic compound and requires careful handling. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline also has poor aqueous solubility, which can limit its use in certain experiments.
将来の方向性
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could be studied further for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be studied further for its mechanism of action and its potential interactions with other signaling pathways and enzymes. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be modified to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Conclusion:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a promising chemical compound that exhibits anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory and anti-cancer effects. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments, but also has some limitations. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research, which could lead to the development of new treatments for various diseases.
合成法
The synthesis of N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylpyrrole with cyclohexanone to form N-cyclohexyl-2,5-dimethylpyrrole. The second step involves the nitration of N-cyclohexyl-2,5-dimethylpyrrole to form N-cyclohexyl-2,5-dimethyl-4-nitropyridine. The final step involves the reduction of N-cyclohexyl-2,5-dimethyl-4-nitropyridine with iron powder to form N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline.
科学的研究の応用
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
特性
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-8-9-14(2)20(13)16-10-11-17(18(12-16)21(22)23)19-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDFIIOOMSNSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)


![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)

